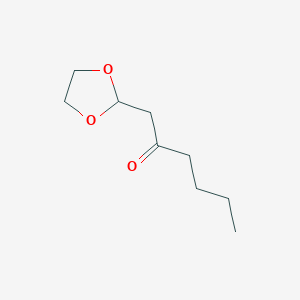

1-(1,3-Dioxolan-2-yl)-hexan-2-one

Description

BenchChem offers high-quality 1-(1,3-Dioxolan-2-yl)-hexan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Dioxolan-2-yl)-hexan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-8(10)7-9-11-5-6-12-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAFRULUCJWJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1,3-Dioxolan-2-yl)-hexan-2-one

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 1-(1,3-Dioxolan-2-yl)-hexan-2-one, a valuable building block in organic synthesis. The presented methodology is designed for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, experimental causality, and comprehensive referencing.

Introduction and Strategic Overview

1-(1,3-Dioxolan-2-yl)-hexan-2-one is a masked keto-aldehyde, a structural motif of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. The 1,3-dioxolane moiety serves as a stable protecting group for the aldehyde functionality, allowing for selective transformations at the ketone position. This guide details a convergent and high-yielding synthetic approach, predicated on the strategic use of a Grignard reagent and a Weinreb amide to ensure a controlled and efficient carbon-carbon bond formation.

The core of the synthetic strategy involves the nucleophilic addition of a protected one-carbon aldehyde synthon to a five-carbon electrophilic acylating agent. This approach is superior to alternatives that might involve direct alkylation of a protected acetoacetaldehyde derivative, which could suffer from issues of regioselectivity and over-alkylation. The chosen pathway, detailed below, leverages the chemoselective reactivity of the Weinreb amide to prevent the common problem of over-addition of the highly reactive Grignard reagent.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for 1-(1,3-Dioxolan-2-yl)-hexan-2-one.

Detailed Experimental Protocols

Part 1: Preparation of N-methoxy-N-methylpentanamide (Weinreb Amide)

The synthesis of the Weinreb amide from the corresponding acid chloride is a well-established and high-yielding procedure. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.05 eq) and dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pyridine (2.2 eq) to the stirred suspension.

-

Add a solution of pentanoyl chloride (1.0 eq) in DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-methoxy-N-methylpentanamide, which can be purified by vacuum distillation.

Part 2: Synthesis of 1-(1,3-Dioxolan-2-yl)-hexan-2-one

This procedure involves the formation of the Grignard reagent in situ, followed by its reaction with the Weinreb amide. Strict anhydrous and inert conditions are crucial for the successful formation and reaction of the Grignard reagent.[1][2]

Protocol:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.[3]

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of 2-(bromomethyl)-1,3-dioxolane (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.[1]

-

After the initial exothermic reaction subsides, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, (1,3-Dioxolan-2-ylmethyl)magnesium bromide.[2][4]

-

-

Coupling Reaction:

-

Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.[5]

-

Slowly add a solution of N-methoxy-N-methylpentanamide (1.0 eq), prepared in Part 1, in anhydrous THF via a syringe. The reaction of Grignard reagents with Weinreb amides is known to form a stable chelated intermediate, preventing over-addition.[6]

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.[7]

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 1-(1,3-Dioxolan-2-yl)-hexan-2-one as a colorless oil.

-

Quantitative Data Summary

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| Part 1 | ||

| Pentanoyl chloride | 120.58 | 1.0 |

| N,O-dimethylhydroxylamine HCl | 97.54 | 1.05 |

| Pyridine | 79.10 | 2.2 |

| N-methoxy-N-methylpentanamide | 145.20 | (Product) |

| Part 2 | ||

| 2-(bromomethyl)-1,3-dioxolane | 167.01 | 1.0 |

| Magnesium turnings | 24.31 | 1.2 |

| N-methoxy-N-methylpentanamide | 145.20 | 1.0 |

| 1-(1,3-Dioxolan-2-yl)-hexan-2-one | 172.22 | (Product) |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 4.90-4.85 (t, 1H, O-CH-O), 3.95-3.80 (m, 4H, O-CH₂-CH₂-O), 2.70 (d, 2H, CH₂-C=O), 2.45 (t, 2H, C=O-CH₂), 1.60-1.50 (m, 2H, CH₂), 1.35-1.25 (m, 2H, CH₂), 0.90 (t, 3H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 210.0 (C=O), 102.5 (O-CH-O), 65.0 (O-CH₂-CH₂-O), 50.0 (CH₂-C=O), 42.0 (C=O-CH₂), 25.5 (CH₂), 22.0 (CH₂), 13.5 (CH₃).

-

IR (neat, cm⁻¹): ~2960, 2880 (C-H stretch), ~1715 (C=O stretch, ketone), ~1140, 1040 (C-O stretch, acetal).

-

MS (EI): m/z (%) = 172 (M⁺), 115, 87, 73.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 1-(1,3-Dioxolan-2-yl)-hexan-2-one. By employing a Grignard reaction with a Weinreb amide, this approach ensures a high degree of control over the key carbon-carbon bond-forming step, leading to good yields of the desired product. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

-

ElectronicsAndBooks. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Online] Available at: [Link]

-

ISOMERLAB. N-methoxy-N-methylpentanamide, CAS: 129118-11-2. [Online] Available at: [Link]

-

Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Online] Available at: [Link]

-

Organic Syntheses. Notes. [Online] Available at: [Link]

-

Digital CSIC. Supporting Information. [Online] Available at: [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Online] Available at: [Link]

-

NIST WebBook. 1,3-Dioxolan-2-one. [Online] Available at: [Link]

-

Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Online] Available at: [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Spectroscopic and acoustic studies in relation to the structure of some 1,3-dioxolan-2-ones. [Online] Available at: [Link]

-

Scribd. Grignard Reaction-2. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. [Online] Available at: [Link]

-

PubChem. (1,3-Dioxolan-2-ylmethyl)magnesium bromide. [Online] Available at: [Link]

-

Reddit. Overaddition of grignard to weinreb amide. [Online] Available at: [Link]

-

Wikipedia. Weinreb ketone synthesis. [Online] Available at: [Link]

- Google Patents. US5208331A - Process for preparing 1,3-dioxolane derivatives.

-

Grignard Reaction. [Online] Available at: [Link]

-

PubChem. 1-(1,3-Dioxolan-2-yl)acetone. [Online] Available at: [Link]

-

YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Online] Available at: [Link]

- Google Patents. US9067907B2 - Process for preparing fluorinated 1,3-dioxolan 2-one.

-

SpectraBase. 6-(1,3-dioxolan-2-yl)-N-(phenylmethyl)-2-hexanamine. [Online] Available at: [Link]

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. [Online] Available at: [Link]

-

PMC. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Online] Available at: [Link]

- Google Patents. RU2036919C1 - Method of 1,3-dioxolane synthesis.

-

ResearchGate. (PDF) Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl). [Online] Available at: [Link]

-

PMC. New Affordable Methods for Large-Scale Isolation of Major Olive Secoiridoids and Systematic Comparative Study of Their Antiproliferative/Cytotoxic Effect on Multiple Cancer Cell Lines of Different Cancer Origins. [Online] Available at: [Link]

- Google Patents. CN112778085A - 1, 2-hexanediol and purification method and application thereof.

-

Organic Chemistry Portal. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. [Online] Available at: [Link]

Sources

- 1. (1,3-Dioxolan-2-ylmethyl)magnesium bromide | Grignard Reagent [benchchem.com]

- 2. Buy (1,3-Dioxolan-2-ylmethyl)magnesium bromide | 180675-22-3 [smolecule.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. (1,3-Dioxolan-2-ylmethyl)magnesium bromide 0.5M tetrahydrofuran 180675-22-3 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(1,3-Dioxolan-2-yl)-hexan-2-one: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(1,3-Dioxolan-2-yl)-hexan-2-one. As direct experimental data for this specific molecule is limited in public databases, this document outlines the predicted characteristics based on the well-established chemistry of the 1,3-dioxolane functional group and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: A Protected Synthon for Complex Molecule Synthesis

1-(1,3-Dioxolan-2-yl)-hexan-2-one is a synthetic organic compound featuring a 1,3-dioxolane ring attached to a hexan-2-one backbone. The 1,3-dioxolane moiety is a cyclic acetal that serves as a protecting group for one of the carbonyl functionalities of the parent β-diketone, heptane-2,4-dione. This protection strategy is crucial in multi-step organic synthesis, as it allows for selective chemical transformations at other sites of the molecule without interference from the more reactive ketone group. The stability of the 1,3-dioxolane ring under a variety of conditions, coupled with its facile removal under acidic conditions, makes it a valuable tool for synthetic chemists.[1][2]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(1,3-Dioxolan-2-yl)-hexan-2-one. These predictions are derived from the known properties of structurally similar compounds, such as 1-(1,3-Dioxolan-2-yl)acetone and 2-Hexyl-1,3-dioxolane.[3][4]

| Property | Predicted Value |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~220-230 °C (at 760 mmHg) |

| Density | ~1.0 g/mL |

| Solubility | Soluble in most organic solvents (e.g., ethers, halogenated hydrocarbons, alcohols). Limited solubility in water. |

| CAS Number | Not assigned |

Synthesis and Purification

The most common and efficient method for the synthesis of 1-(1,3-Dioxolan-2-yl)-hexan-2-one is the acid-catalyzed reaction of heptane-2,4-dione with ethylene glycol. The 1,3-dioxolane is selectively formed at the more sterically accessible C2-carbonyl group.

Experimental Protocol: Acid-Catalyzed Ketalization

Materials:

-

Heptane-2,4-dione

-

Ethylene glycol (1.1 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptane-2,4-dione, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 1-(1,3-Dioxolan-2-yl)-hexan-2-one.

Causality of Experimental Choices:

-

Dean-Stark Apparatus: The formation of the dioxolane is a reversible reaction. The removal of water, a byproduct, drives the equilibrium towards the formation of the desired product.[5]

-

p-Toluenesulfonic Acid: A strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[5]

-

Aqueous Sodium Bicarbonate Wash: This step neutralizes the acidic catalyst, preventing potential deprotection of the dioxolane during workup and storage.

-

Flash Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and byproducts, such as the isomeric dioxolane formed at the C4-carbonyl.

Synthetic Workflow Diagram

Caption: Deprotection of 1-(1,3-Dioxolan-2-yl)-hexan-2-one.

Applications in Organic Synthesis

The primary application of 1-(1,3-Dioxolan-2-yl)-hexan-2-one is as a synthetic intermediate or building block. By masking one of the carbonyl groups of heptane-2,4-dione, it allows for selective reactions at the other carbonyl group or at the α-protons. For example, the remaining ketone can be selectively reduced, alkylated, or converted to other functional groups. Subsequent deprotection of the dioxolane reveals the second ketone, providing access to a variety of substituted 1,3-dicarbonyl compounds, which are valuable precursors for the synthesis of heterocycles and other complex molecules. [6][7]

References

-

PubChem. (n.d.). 1-(1,3-Dioxolan-2-yl)acetone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hexyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

- Leggetter, B. E., & Brown, R. K. (1963). The Relative Ease of Reductive Cleavage of 1,3-Dioxolanes and 1,3-Dioxanes in Ether Solution by LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(11), 2671-2676.

- Chuang, T. H., et al. (2015). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules, 20(9), 16484-16503.

-

PubChem. (n.d.). 2-Hexyl-1,3-dioxane. National Center for Biotechnology Information. Retrieved from [Link]

- Çetin, A., et al. (2010). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 15(3), 1682-1693.

-

FooDB. (2010). Showing Compound 2-Hexyl-1,3-dioxan-5-ol (FDB019297). Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 96-49-1 | 1,3-Dioxolan-2-one. Retrieved from [Link]

- Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, 2-(3-heptyl)-1,3-dioxolane, CAS Registry Number 4359-47-1. Food and Chemical Toxicology, 197, 115144.

-

US EPA. (2025). 1,3-Dioxolan-2-one, polymer with 1,6-hexanediol - Substance Details. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolan-2-one. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hexyl-1,3-dioxane, 6290-20-6. Retrieved from [Link]

- Pethrick, R. A., & Wyn-Jones, E. (1969). Spectroscopic and acoustic studies in relation to the structure of some 1,3-dioxolan-2-ones. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 713-717.

- Aderibigbe, S. O., & Coltart, D. M. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. The Journal of Organic Chemistry, 84(15), 9770-9777.

- Pudovik, A. N., et al. (1985). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Russian Journal of General Chemistry, 55(10), 2210-2214.

- Wang, H., et al. (2024). Direct synthesis of dialkyl ketones from deoxygenative cross-coupling of carboxylic acids and alcohols.

- Gelin, S., & Gelin, R. (1976). 1,3-Diketones. Synthesis and properties. Bulletin de la Societe Chimique de France, (1-2), 138-142.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dioxolane - Wikipedia [en.wikipedia.org]

- 3. 1-(1,3-Dioxolan-2-yl)acetone | C6H10O3 | CID 69841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hexyl-1,3-dioxolane | C9H18O2 | CID 74360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization [organic-chemistry.org]

An In-depth Technical Guide to the NMR Analysis of 1-(1,3-Dioxolan-2-yl)-hexan-2-one

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-(1,3-Dioxolan-2-yl)-hexan-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation of this molecule. We will explore the foundational principles behind chemical shifts, coupling constants, and the critical phenomenon of diastereotopicity observed in the methylene protons adjacent to the dioxolane ring. This guide presents detailed, field-proven protocols for sample preparation and data acquisition, ensuring reproducible and reliable results. All theoretical predictions are supported by authoritative references, and key data is summarized in structured tables for clarity. The logical workflow for spectral interpretation is also visualized to aid in the comprehensive characterization of this and structurally related compounds.

Part 1: Structural Overview and the Imperative for NMR

1-(1,3-Dioxolan-2-yl)-hexan-2-one is a bifunctional organic molecule featuring a ketone and a cyclic acetal (dioxolane). The structure presents a unique combination of a flexible n-butyl chain attached to a carbonyl group, which is in turn flanked by a methylene group linked to the C2 position of a 1,3-dioxolane ring.

The unequivocal confirmation of its covalent structure is paramount for its application in any research or development context. NMR spectroscopy stands as the most powerful technique for this purpose, providing precise information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

This guide will focus on a predictive analysis, establishing an expected spectral blueprint for the molecule. Key analytical challenges include the definitive assignment of methylene groups in similar electronic environments and understanding the magnetic non-equivalence (diastereotopicity) of protons proximate to the acetal center.

Caption: Labeled structure of 1-(1,3-Dioxolan-2-yl)-hexan-2-one.

Part 2: A Self-Validating Experimental Protocol

The quality of NMR data is fundamentally dependent on the integrity of the sample and the precision of the acquisition parameters. The following protocol is designed as a self-validating system to ensure accuracy.

Methodology: Sample Preparation & Data Acquisition

-

Compound Purification: Ensure the analyte is of high purity (>95%), as impurities will introduce extraneous signals that complicate spectral interpretation. Purification may be achieved via flash column chromatography.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D). CDCl₃ is an excellent solvent for a wide range of organic molecules and has well-characterized residual solvent signals.[1][2][3]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 1-(1,3-Dioxolan-2-yl)-hexan-2-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] While modern spectrometers can lock onto the deuterium signal of the solvent, the use of TMS provides an absolute reference point.[1]

-

Transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a spectrometer with a field strength of 400 MHz or higher to achieve better signal dispersion and resolution.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks. The residual CHCl₃ signal (a singlet at ~7.26 ppm) can be used for this purpose.[1]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.[5] Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) is highly recommended to differentiate between CH, CH₂, and CH₃ groups, which serves as a cross-validation for signal assignments.

-

Part 3: ¹H NMR Spectral Analysis: A Predictive Interpretation

The ¹H NMR spectrum provides a proton map of the molecule. The chemical shift (δ) of each signal is indicative of the local electronic environment, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Causality |

| H-6 (CH₃) | ~0.9 | Triplet (t) | Located at the end of the alkyl chain, it is the most shielded (upfield) signal. It is split into a triplet by the two adjacent H-5 protons.[6][7] |

| H-5 (CH₂) | ~1.3 | Sextet or Multiplet (m) | A standard alkyl methylene group, split by the three H-6 protons and two H-4 protons. |

| H-4 (CH₂) | ~1.6 | Quintet or Multiplet (m) | An alkyl methylene group split by the adjacent H-5 and H-3 protons. |

| H-3 (CH₂) | ~2.4 | Triplet (t) | This methylene group is α to the carbonyl. The electron-withdrawing nature of the ketone deshields these protons, shifting them downfield. It is split into a triplet by the two H-4 protons.[6][8] |

| H-1' (CH₂) | ~2.7 | Doublet of Doublets (dd) or AB quartet | These protons are α to the ketone and adjacent to the chiral acetal center (C-2'), making them diastereotopic.[9][10] They are chemically non-equivalent, will have different chemical shifts, and will exhibit geminal coupling to each other. Each will also be split by the single H-2' proton. |

| H-4', H-5' (CH₂CH₂) | ~4.0 | Multiplet (m) | These four protons of the dioxolane ring are attached to carbons bonded to oxygen, causing a significant downfield shift.[4][11] They may exhibit complex splitting due to mutual coupling and potential diastereotopicity. |

| H-2' (CH) | ~4.9 | Triplet (t) | This is the acetal proton, positioned between two electronegative oxygen atoms, resulting in strong deshielding and a characteristic downfield shift.[12] It is coupled to the two H-1' protons, appearing as a triplet. |

The Critical Insight: Diastereotopicity of H-1'

The C-2' carbon of the dioxolane ring is a prochiral center. Consequently, the two protons on the adjacent C-1' methylene group are in different chemical environments and are termed diastereotopic.[9][10] They are permanently non-equivalent, even with free bond rotation. This non-equivalence results in:

-

Distinct Chemical Shifts: They will appear as two separate signals.

-

Geminal Coupling: They will split each other, with a typical geminal coupling constant (²J) of 12-18 Hz.

-

Vicinal Coupling: Each of these protons will also be split by the H-2' proton (³J coupling), leading to a complex multiplet often described as a doublet of doublets or an AB quartet if the chemical shift difference is small. Recognizing this pattern is key to confirming the connectivity between the ketone and the dioxolane ring.

Part 4: ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The chemical shift is highly sensitive to the local electronic structure.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |

| C-2 (C=O) | ~208-212 | The carbonyl carbon is extremely deshielded due to the electronegativity of the oxygen and the nature of the double bond, placing it furthest downfield.[5][13][14] |

| C-2' (O-CH-O) | ~102-105 | The acetal carbon is bonded to two oxygen atoms, causing significant deshielding.[15] |

| C-4', C-5' (O-CH₂) | ~65 | These carbons are part of the dioxolane ring and are bonded to a single oxygen atom, shifting them into the characteristic ether region.[15] |

| C-1' (CH₂) | ~45-50 | This carbon is α to the ketone, which deshields it. |

| C-3 (CH₂) | ~40-43 | This carbon is also α to the ketone. |

| C-4 (CH₂) | ~25 | A typical sp³ hybridized carbon in an alkyl chain. |

| C-5 (CH₂) | ~22 | A typical sp³ hybridized carbon in an alkyl chain. |

| C-6 (CH₃) | ~14 | The terminal methyl carbon is the most shielded (upfield) carbon signal. |

Part 5: Visualizing the Structural Elucidation Workflow

The logical process of NMR analysis involves a systematic integration of all available data to arrive at a confirmed structure. This workflow ensures that every piece of evidence is considered in a self-reinforcing manner.

Caption: Workflow for the NMR-based structural elucidation of the target molecule.

Part 6: Conclusion

The NMR analysis of 1-(1,3-Dioxolan-2-yl)-hexan-2-one is a clear demonstration of the power of modern spectroscopy in organic chemistry. A thorough interpretation of both ¹H and ¹³C spectra allows for the complete and unambiguous assignment of the molecule's structure. The predicted spectra are characterized by several key features: a highly deshielded carbonyl carbon signal above 200 ppm, a distinct acetal proton and carbon signal around 4.9 ppm and 103 ppm respectively, and most critically, the diastereotopic nature of the C-1' methylene protons. Recognizing and correctly interpreting these features provides irrefutable evidence for the molecular connectivity and validates the identity of the compound. The protocols and predictive data within this guide serve as a robust framework for researchers engaged in the synthesis and characterization of this and analogous chemical entities.

Part 7: References

-

Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Retrieved from

-

University of Wisconsin-Madison. Notes on NMR Solvents. Retrieved from

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Doc Brown's Chemistry. (2025, November 15). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Retrieved from

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Starkey, L. S. 13C NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from

-

University of Oregon. 13C NMR Chemical Shift. Retrieved from

-

LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from

-

OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from

Sources

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. compoundchem.com [compoundchem.com]

- 9. scielo.br [scielo.br]

- 10. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chemistryconnected.com [chemistryconnected.com]

- 15. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

"1-(1,3-Dioxolan-2-yl)-hexan-2-one" IR spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(1,3-Dioxolan-2-yl)-hexan-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1-(1,3-Dioxolan-2-yl)-hexan-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the structural elucidation and characterization of this bifunctional molecule. We will explore the characteristic vibrational frequencies of the constituent ketone and cyclic acetal (dioxolane) functional groups, as well as the aliphatic hexane chain. This guide offers a detailed experimental protocol for acquiring a high-quality IR spectrum and a logical framework for its interpretation, supported by authoritative references and visual aids to ensure scientific integrity and practical utility.

Introduction: The Molecular Architecture and its Spectroscopic Signature

1-(1,3-Dioxolan-2-yl)-hexan-2-one is a molecule of interest due to its combination of a ketone carbonyl group and a cyclic acetal, the 1,3-dioxolane ring. This unique structural arrangement presents a distinct infrared spectroscopic profile. IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies that correspond to the energy of the radiation absorbed. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of its functional groups.

The carbonyl group (C=O) of the ketone is known for its strong and sharp absorption band, making it one of the most readily identifiable features in an IR spectrum[1][2]. The position of this band is sensitive to the local electronic and steric environment[3][4]. The 1,3-dioxolane ring, a cyclic acetal, is characterized by a series of strong C-O-C stretching vibrations[5][6]. The aliphatic hexanoyl chain contributes characteristic C-H stretching and bending vibrations[7][8]. Understanding these individual contributions is paramount to accurately interpreting the full spectrum of 1-(1,3-Dioxolan-2-yl)-hexan-2-one.

Predicted Infrared Spectrum: A Functional Group Analysis

The infrared spectrum of 1-(1,3-Dioxolan-2-yl)-hexan-2-one can be dissected by considering the vibrational modes of its three primary structural components: the ketone, the 1,3-dioxolane ring, and the hexanoyl alkyl chain.

The Ketone Carbonyl (C=O) Stretch

The most prominent feature in the spectrum is expected to be the C=O stretching vibration of the ketone. For a saturated aliphatic ketone, this absorption is typically strong and sharp, appearing around 1715 cm⁻¹[1][9][10]. Since the carbonyl group in 1-(1,3-Dioxolan-2-yl)-hexan-2-one is not conjugated, we anticipate the peak to be in this standard region[3][11]. The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C=O bond[1].

The 1,3-Dioxolane Ring Vibrations

The cyclic acetal moiety gives rise to a series of characteristic absorptions, primarily due to the stretching of the C-O bonds. Unlike simple ethers which show a single strong C-O stretch, the C-O-C-O-C system in acetals and ketals results in multiple, strong, and complex bands in the fingerprint region[5]. For 1,3-dioxolanes, these C-O stretching vibrations are typically observed in the 1200-1000 cm⁻¹ range[12][13]. We can expect to see a pattern of strong absorptions in this region, which are highly characteristic of the dioxolane ring structure.

The Hexanoyl Alkyl Chain (C-H) Vibrations

The hexanoyl portion of the molecule, being a saturated alkyl chain, will exhibit characteristic C-H stretching and bending vibrations.

-

C-H Stretching: The stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chain and the dioxolane ring will appear as strong, sharp peaks in the region of 3000-2840 cm⁻¹[7][14][15].

-

C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups will be visible in the 1470-1350 cm⁻¹ range[8][14].

Summary of Expected Absorption Bands

The following table summarizes the anticipated characteristic infrared absorption bands for 1-(1,3-Dioxolan-2-yl)-hexan-2-one.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1715 ± 10 | Strong, Sharp |

| Alkyl Chain | C-H Stretch (sp³) | 3000 - 2840 | Strong |

| Alkyl Chain | C-H Bend (CH₂, CH₃) | 1470 - 1350 | Medium |

| 1,3-Dioxolane | C-O-C Stretch (multiple bands) | 1200 - 1000 | Strong |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable and interpretable IR spectrum of 1-(1,3-Dioxolan-2-yl)-hexan-2-one, a systematic approach is crucial. The following protocol outlines the steps for analysis using a Fourier Transform Infrared (FTIR) spectrometer, which is standard in modern analytical laboratories.

Sample Preparation

Given that 1-(1,3-Dioxolan-2-yl)-hexan-2-one is likely a liquid at room temperature, the neat liquid (thin film) method is the most straightforward and recommended approach.

-

Ensure Cleanliness: Thoroughly clean the ATR crystal (if using an ATR-FTIR) or salt plates (e.g., NaCl or KBr for transmission) with a suitable solvent (e.g., isopropanol or acetone) and allow it to fully evaporate.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Application:

-

For ATR-FTIR: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

For Transmission: Place a small drop of the neat liquid sample onto one salt plate and gently place the second plate on top to create a thin film.

-

-

Mounting: Place the prepared sample in the spectrometer's sample holder.

Instrument Parameters and Data Acquisition

-

Spectrometer Setup: Configure the FTIR spectrometer with the following parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (sufficient for most structural characterization)

-

Number of Scans: 16-32 scans (to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel is a suitable function for general purposes.

-

-

Data Acquisition: Initiate the scan to collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: After acquisition, perform a baseline correction if necessary to ensure the baseline is flat. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Experimental Workflow Diagram

Conclusion

The infrared spectrum of 1-(1,3-Dioxolan-2-yl)-hexan-2-one is a rich source of structural information. By understanding the characteristic absorption frequencies of the ketone, dioxolane, and alkyl functionalities, researchers can confidently identify and characterize this molecule. The key diagnostic peaks are the strong C=O stretch around 1715 cm⁻¹ and the series of strong C-O stretches in the 1200-1000 cm⁻¹ region. This guide provides the necessary theoretical foundation and practical instruction to effectively utilize IR spectroscopy in the analysis of this and structurally related compounds, ensuring a high degree of scientific rigor and trustworthiness in experimental outcomes.

References

-

IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]

-

Infrared Spectrometry - MSU chemistry. Michigan State University. [Link]

-

Infrared Spectroscopy. University of California, Los Angeles. [Link]

-

Examining the IR pattern for C=O vibrations. ACD/Labs. [Link]

-

The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Doc Brown's Chemistry. [Link]

-

Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

-

Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. ResearchGate. [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

-

Far‐Infrared Spectra and Structure of Small Ring Compounds. VIII. Pseudorotation in 1,3‐Dioxolane. The Journal of Chemical Physics. [Link]

-

IR: alkanes. University of Calgary. [Link]

-

IR Spectroscopy of Hydrocarbons. SlidePlayer. [Link]

-

The C=O Stretch. Oregon State University. [Link]

-

High-temperature mid-IR absorption spectra and reaction kinetics of 1,3-dioxolane. ResearchGate. [Link]

-

6-4 Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Infrared Absorption Spectra of Some Cyclic Acetals of Sugars. National Institute of Standards and Technology. [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. The C=O Stretch [sites.science.oregonstate.edu]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Foreword: Navigating the Landscape of Novel Chemical Entities

An In-depth Technical Guide to 1-(1,3-Dioxolan-2-yl)-hexan-2-one

In the realm of chemical research and drug development, the exploration of novel molecular architectures is paramount. This guide is dedicated to a specific, and likely novel, chemical entity: 1-(1,3-Dioxolan-2-yl)-hexan-2-one . At the time of this writing, a dedicated CAS (Chemical Abstracts Service) number for this compound could not be located within publicly accessible databases. This absence suggests that the compound may not have been previously synthesized or characterized, or at least not extensively documented in the public domain. For reference, a structurally similar, smaller compound, 1-(1,3-dioxolan-2-yl)acetone, is registered under CAS number 767-04-4[1][2].

The lack of a specific CAS number for our target compound does not diminish its potential significance. Instead, it places us at the forefront of chemical exploration. This guide has been meticulously crafted to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this molecule. We will proceed by leveraging established principles of organic chemistry, drawing parallels with analogous structures, and providing a predictive yet scientifically rigorous framework for its synthesis, characterization, and potential applications. Our approach is grounded in the understanding that the 1,3-dioxolane moiety is a cornerstone of synthetic chemistry, primarily utilized as a protecting group for carbonyl functionalities[3][4].

Molecular Overview and Physicochemical Properties

1.1. Structure

1-(1,3-Dioxolan-2-yl)-hexan-2-one is a ketone featuring a 1,3-dioxolane ring attached to the alpha-carbon of a hexan-2-one backbone. The 1,3-dioxolane group is a cyclic ketal, which is typically formed by the reaction of a ketone or aldehyde with ethylene glycol[5]. In this molecule, the dioxolane can be conceptualized as a protected aldehyde at the terminal position of a hexane chain, with a ketone at the adjacent carbon.

1.2. Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 1-(1,3-Dioxolan-2-yl)-hexan-2-one, calculated based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 1-(1,3-Dioxolan-2-yl)hexan-2-one |

Strategic Synthesis: A Proposed Experimental Protocol

The synthesis of 1-(1,3-Dioxolan-2-yl)-hexan-2-one can be logically approached through the selective protection of a suitable precursor. A plausible starting material would be a 1,2-dicarbonyl compound or a molecule with a terminal aldehyde and a ketone at the 2-position. A common and effective method for the formation of the 1,3-dioxolane ring is the acid-catalyzed reaction with ethylene glycol[5][6].

2.1. Retrosynthetic Analysis and Proposed Forward Synthesis

A logical precursor for our target molecule is 1-hydroxyheptane-2,6-dione, which could be oxidized to the corresponding aldehyde-ketone. A more direct approach, however, would be to start with a commercially available precursor that can be readily converted to the target. For the purpose of this guide, we will outline a general and robust procedure for the ketalization of a ketone using ethylene glycol. This reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ketal[6].

2.2. Experimental Protocol: Acid-Catalyzed Ketalization

This protocol is a generalized procedure and may require optimization for the specific substrate.

Reagents and Equipment:

-

Precursor keto-aldehyde (e.g., 6-oxoheptanal)

-

Ethylene glycol (1.1 equivalents)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.02 equivalents)

-

Toluene (as solvent)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the precursor keto-aldehyde.

-

Dissolve the starting material in a suitable volume of toluene.

-

Add ethylene glycol (1.1 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux. Water will be azeotropically removed with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel.

2.3. Reaction Mechanism and Workflow Visualization

The formation of the 1,3-dioxolane is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group, followed by intramolecular cyclization and dehydration.

Caption: A generalized workflow for the synthesis of 1-(1,3-Dioxolan-2-yl)-hexan-2-one.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of 1-(1,3-Dioxolan-2-yl)-hexan-2-one would rely on a combination of spectroscopic techniques. Based on the known spectral data of similar compounds, we can predict the key features of its NMR, IR, and mass spectra[7][8][9][10].

3.1. ¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the hexanone chain and the 1,3-dioxolane ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (Hexanone chain) | ~0.9 | Triplet | ~7.0 |

| -CH₂- (Hexanone chain, multiple) | ~1.3 - 1.6 | Multiplet | - |

| -CH₂-C=O | ~2.4 | Triplet | ~7.0 |

| -CH₂- (adjacent to dioxolane) | ~2.7 | Doublet | ~5.0 |

| -O-CH₂-CH₂-O- (Dioxolane ring) | ~3.8 - 4.0 | Multiplet | - |

| -CH- (Dioxolane ring) | ~4.9 | Triplet | ~5.0 |

3.2. ¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Hexanone chain) | ~14 |

| -CH₂- (Hexanone chain, multiple) | ~22 - 35 |

| -CH₂-C=O | ~43 |

| -CH₂- (adjacent to dioxolane) | ~50 |

| -O-CH₂-CH₂-O- (Dioxolane ring) | ~65 |

| -CH- (Dioxolane ring) | ~103 |

| C=O (Ketone) | ~208 |

3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H (Aliphatic) | 2850 - 3000 |

| C=O (Ketone) | 1710 - 1720 |

| C-O (Acetal) | 1050 - 1150 |

3.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would include the loss of alkyl fragments from the hexanone chain and characteristic fragmentation of the 1,3-dioxolane ring.

Applications in Research and Drug Development

The 1,3-dioxolane ring is not merely a protecting group; it is a structural motif found in numerous biologically active compounds and is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals[11][12][13].

4.1. Intermediate in Organic Synthesis

The primary and most immediate application of 1-(1,3-Dioxolan-2-yl)-hexan-2-one is as a synthetic intermediate. The presence of the protected aldehyde and the free ketone allows for selective chemical transformations at the ketone position without affecting the aldehyde. Once the desired modifications are made, the 1,3-dioxolane can be easily removed by acid-catalyzed hydrolysis to reveal the aldehyde functionality[14].

4.2. Potential Biological Activity

Derivatives of 1,3-dioxolane have been shown to possess a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties[3][11][15]. The two oxygen atoms in the dioxolane ring can participate in hydrogen bonding with biological targets, potentially enhancing ligand-target interactions[11]. The unique structure of 1-(1,3-Dioxolan-2-yl)-hexan-2-one could serve as a scaffold for the development of novel therapeutic agents.

Caption: Potential applications of 1-(1,3-Dioxolan-2-yl)-hexan-2-one in synthesis and drug discovery.

Safety and Handling

While specific toxicity data for 1-(1,3-Dioxolan-2-yl)-hexan-2-one is unavailable, it is prudent to handle this compound with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For the structurally similar 1-(1,3-dioxolan-2-yl)acetone, it is classified as toxic if swallowed[1]. This suggests that caution should be exercised when handling 1-(1,3-Dioxolan-2-yl)-hexan-2-one.

Conclusion

1-(1,3-Dioxolan-2-yl)-hexan-2-one represents a molecule of significant interest at the intersection of synthetic chemistry and medicinal research. While it may be a novel chemical entity, its synthesis and characterization are well within the reach of modern organic chemistry techniques. This guide provides a comprehensive, albeit predictive, framework to empower researchers to explore the chemistry and potential applications of this intriguing compound. The strategic use of the 1,3-dioxolane moiety offers a versatile platform for the development of more complex molecules and potentially new therapeutic agents.

References

-

Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry. [Link]

-

Al-Majedy, Y. K., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules. [Link]

-

Organic Chemistry Lab. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PMC. [Link]

-

Al-Masoudi, N. A., et al. (2010). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]

-

Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Silver Fern Chemical. [Link]

-

Zhang, J., et al. (2019). Examples of 1,3‐dioxolanes derivatives in bioactive drugs. ResearchGate. [Link]

-

Silveira, C. C., et al. (1993). The Ethylene Ketal Protecting Group in Organic Synthesis. Sciencemadness.org. [Link]

-

Organic Chemistry Mechanism Tutorial. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. [Link]

-

Chemistry LibreTexts. (n.d.). Ethylene glycol. Chemistry LibreTexts. [Link]

-

SynArchive. (2024). Protection of Aldehyde, Ketone by Acetal. SynArchive. [Link]

-

PubChem. (n.d.). 1-(1,3-Dioxolan-2-yl)acetone. PubChem. [Link]

-

Pethrick, R. A., et al. (1970). Spectroscopic and acoustic studies in relation to the structure of some 1,3-dioxolan-2-ones. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

- Google Patents. (1993). US5208331A - Process for preparing 1,3-dioxolane derivatives.

-

Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]

-

NIST. (n.d.). 1,3-Dioxolan-2-one. NIST WebBook. [Link]

-

MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. [Link]

-

SpectraBase. (n.d.). 1,3-Dioxolane. SpectraBase. [Link]

-

PubChem. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)cyclohexanone. PubChem. [Link]

-

Wikipedia. (n.d.). Dioxolane. Wikipedia. [Link]

-

ResearchGate. (2025). Physical Properties of Substituted 1,3-Dioxolan-2-ones. ResearchGate. [Link]

Sources

- 1. 1-(1,3-Dioxolan-2-yl)acetone | C6H10O3 | CID 69841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(1,3-dioxolan-2-yl)acetone | 767-04-4 [chemicalbook.com]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Chemistry: Ethylene glycol [openchemistryhelp.blogspot.com]

- 6. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Spectroscopic and acoustic studies in relation to the structure of some 1,3-dioxolan-2-ones - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. 1,3-Dioxolan-2-one [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 13. researchgate.net [researchgate.net]

- 14. synarchive.com [synarchive.com]

- 15. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 1-(1,3-Dioxolan-2-yl)-hexan-2-one

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is fundamental to its development and application. Among these properties, solubility is a critical parameter that influences bioavailability, formulation, and reaction kinetics. This guide provides a comprehensive technical overview of the predicted solubility profile of 1-(1,3-Dioxolan-2-yl)-hexan-2-one. Due to the absence of specific experimental data for this molecule in publicly available literature, this document synthesizes established chemical principles to construct a theoretical solubility profile. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility, designed for researchers, scientists, and drug development professionals.

1-(1,3-Dioxolan-2-yl)-hexan-2-one is a molecule that incorporates three key functional groups: a non-polar hexyl chain, a polar ketone group, and a polar 1,3-dioxolane ring, which is a cyclic acetal. This unique combination of polar and non-polar moieties suggests a nuanced solubility behavior that is highly dependent on the solvent system. This guide will deconstruct the molecule's structural attributes to predict its behavior in various solvents and provide the experimental framework to validate these predictions.

Predicted Physicochemical Properties

The solubility of an organic molecule is intrinsically linked to its structure. The principle of "like dissolves like" is a foundational concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[1] The structure of 1-(1,3-Dioxolan-2-yl)-hexan-2-one presents a balance of these characteristics.

The molecule consists of:

-

A hexyl group (-C6H13): This long alkyl chain is non-polar and will dominate the molecule's interaction with non-polar solvents.

-

A ketone group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

A 1,3-dioxolane ring: This cyclic acetal is also a polar functional group containing ether linkages, which can act as hydrogen bond acceptors.

Based on its structure (C10H18O3), the predicted physicochemical properties are summarized in the table below.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H18O3 | Derived from the chemical structure. |

| Molecular Weight | 186.25 g/mol | Calculated based on the molecular formula. |

| Hydrogen Bond Donor | 0 | There are no hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen. |

| Hydrogen Bond Acceptor | 3 | The oxygen atoms of the ketone and the two ether linkages in the dioxolane ring can accept hydrogen bonds. |

| Polarity | Moderately polar | The presence of the polar ketone and dioxolane groups is offset by the non-polar hexyl chain. |

Theoretical Solubility Profile

The interplay between the non-polar hexyl chain and the polar functional groups dictates the predicted solubility of 1-(1,3-Dioxolan-2-yl)-hexan-2-one across a spectrum of solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar ketone and dioxolane groups can interact with protic solvents through hydrogen bonding.[2] However, the long non-polar hexyl chain will significantly limit aqueous solubility. Solubility is expected to be higher in short-chain alcohols like ethanol compared to water. |

| Polar Aprotic | DMSO, Acetone, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar ketone and dioxolane moieties without the competing interactions of a protic solvent, leading to good solvation. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High | The substantial non-polar hexyl chain will facilitate favorable van der Waals interactions with non-polar solvents, promoting solubility. |

Experimental Determination of Solubility

To empirically validate the predicted solubility profile, a robust experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[3][4] The concentration of the dissolved compound in the saturated solution can then be accurately quantified using High-Performance Liquid Chromatography (HPLC).[5][6]

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method and HPLC analysis.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solution: a. Add an excess amount of 1-(1,3-Dioxolan-2-yl)-hexan-2-one to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved. b. Pipette a precise volume of the desired solvent (e.g., water, ethanol, hexane) into each vial. c. Securely cap the vials to prevent solvent evaporation.

2. Equilibration: a. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[7]

3. Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[6][8]

4. Quantification by HPLC: a. Prepare a series of standard solutions of 1-(1,3-Dioxolan-2-yl)-hexan-2-one of known concentrations in the mobile phase. b. Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration. c. Appropriately dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve. d. Inject the diluted sample into the HPLC system. e. Determine the concentration of the compound in the diluted sample from the calibration curve and then calculate the original solubility in the solvent.

Factors Influencing Solubility

Several environmental and structural factors can significantly impact the solubility of 1-(1,3-Dioxolan-2-yl)-hexan-2-one.

-

Temperature: Generally, the solubility of solid compounds increases with temperature. However, this relationship should be determined empirically for each solvent system.

-

pH: The 1,3-dioxolane ring is an acetal, which is known to be labile under acidic conditions.[9][10] In acidic aqueous environments, the dioxolane ring can undergo hydrolysis to yield a diol and the parent ketone. This degradation would arteficially increase the apparent solubility. Therefore, solubility studies in aqueous media should be conducted in neutral or buffered solutions.

-

Co-solvents: The use of co-solvents can dramatically alter the solubility. For instance, in aqueous solutions, adding a water-miscible organic solvent like ethanol or DMSO will likely increase the solubility of 1-(1,3-Dioxolan-2-yl)-hexan-2-one by reducing the overall polarity of the solvent system.

Conclusion

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Meyers, J., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

-

Rowan. Predicting Solubility. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Lee, S., et al. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. [Link]

-

Hori, T., et al. (2025, August 10). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. [Link]

-

Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

de Campos, V. E., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

-

Babs, A. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. pharmaguru.co [pharmaguru.co]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Topic: 1-(1,3-Dioxolan-2-yl)-hexan-2-one Analogues and Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-dioxolane moiety is a privileged heterocyclic scaffold in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds. Its significance stems from its dual role as a versatile carbonyl protecting group and a pharmacophore capable of enhancing biological activity through improved ligand-target interactions. This guide focuses on the chemical scaffold of 1-(1,3-Dioxolan-2-yl)-hexan-2-one, presenting it as a foundational structure for the development of novel therapeutic agents. We will explore its synthesis, pathways for creating diverse analogues, its potential biological activities based on the broader class of dioxolane-containing compounds, and detailed experimental workflows. This document serves as a technical resource for researchers engaged in drug discovery, providing both foundational knowledge and actionable protocols to facilitate the exploration of this promising chemical space.

Chapter 1: The 1,3-Dioxolane Moiety: A Cornerstone in Medicinal Chemistry

Introduction to the 1,3-Dioxolane Ring in Drug Design

The 1,3-dioxolane ring is a five-membered heterocyclic acetal that is a recurring motif in a wide array of pharmacologically active molecules.[1] Its prevalence is not coincidental; the two oxygen atoms within the ring can act as hydrogen bond acceptors, potentially enhancing the binding affinity of a molecule to its biological target.[2][3] This feature is believed to be a key contributor to the improved bioactivity observed in many dioxolane-containing drugs.[2][4]

Furthermore, the 1,3-dioxolane group serves as a highly effective protecting group for aldehydes and ketones in multi-step organic synthesis.[5][6] Its stability under basic and nucleophilic conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool for synthetic chemists.[7] This dual functionality—as both a pharmacophore and a synthetic tool—underpins its importance in drug development. Compounds incorporating this ring have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties.[2][8]

The Core Scaffold: Physicochemical Properties of 1-(1,3-Dioxolan-2-yl)-hexan-2-one

The subject of this guide, 1-(1,3-Dioxolan-2-yl)-hexan-2-one, is a ketone featuring this critical dioxolane moiety. While this specific molecule is not extensively documented as a standalone therapeutic, its structure represents a valuable starting point for derivatization. Its physicochemical properties can be predicted based on its constituent parts.

| Property | Estimated Value/Description | Rationale |

| Molecular Formula | C9H16O3 | Derived from structural analysis. |

| Molecular Weight | 172.22 g/mol | Calculated from the molecular formula.[9] |

| Appearance | Likely a colorless to pale yellow oil | Based on similar acyclic ketones and dioxolanes.[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate). Limited water solubility. | The alkyl chain imparts lipophilicity, while the oxygen atoms provide some polarity. |

| Key Features | 1. Ketal Group: Stable to bases, nucleophiles. 2. Ketone: Reactive site for derivatization. 3. Alkyl Chain: Can be modified to alter lipophilicity. | Structural components suggest specific chemical reactivity and properties. |

Rationale for Analog Development: SAR, and Lead Optimization

The development of analogues from a core scaffold like 1-(1,3-Dioxolan-2-yl)-hexan-2-one is a fundamental strategy in drug discovery. The goal is to systematically modify the structure to understand its Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties (ADME-Tox).

Key areas for modification include:

-

The Hexanone Chain: Altering the length, introducing branching, or adding functional groups can modulate lipophilicity and steric interactions with a target protein.

-

The Ketone Carbonyl Group: This group is a prime site for reactions like condensation or reduction to introduce new functionalities and explore different chemical spaces.

-

The Dioxolane Ring: While less commonly modified, substitutions on the ring itself can influence conformation and binding.

By creating a library of derivatives, researchers can identify which structural features are critical for biological activity, leading to the development of potent and selective lead compounds.

Chapter 2: Synthetic Strategies and Chemical Space Exploration

The synthesis of 1-(1,3-Dioxolan-2-yl)-hexan-2-one and its derivatives relies on established and robust organic chemistry reactions.

Synthesis of the Core Scaffold

The most direct route to the core scaffold is through the selective ketalization of a diketone precursor, such as heptane-2,6-dione. The reaction involves treating the diketone with ethylene glycol in the presence of an acid catalyst.

Workflow for Core Scaffold Synthesis

Caption: Synthesis of the core scaffold via acid-catalyzed ketalization.

Causality Behind Experimental Choices:

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) is a common, effective, and inexpensive Brønsted acid catalyst for acetal and ketal formation.[7]

-

Solvent & Water Removal: The reaction is an equilibrium. Using toluene as a solvent allows for the azeotropic removal of water with a Dean-Stark apparatus, which drives the reaction to completion in accordance with Le Châtelier's principle.[7]

-

Selectivity: The terminal ketone is generally more sterically accessible and reactive than the internal one, favoring the formation of the desired product.

Derivatization Pathways

With the core scaffold in hand, a multitude of derivatization strategies can be employed.

The ketone at the 2-position is a versatile handle for derivatization. A classic and effective method is the Claisen-Schmidt condensation reaction with an aromatic aldehyde to form a chalcone-like derivative. This introduces an α,β-unsaturated ketone system, a common pharmacophore in anticancer and anti-inflammatory agents.

The α-carbon adjacent to the ketone can be deprotonated with a strong base (e.g., Lithium diisopropylamide, LDA) to form an enolate, which can then be reacted with various electrophiles (e.g., alkyl halides) to extend or branch the side chain.

Characterization Techniques

All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the ketone (C=O stretch) and the C-O bonds of the dioxolane.

Chapter 3: Biological Significance and Therapeutic Potential

While 1-(1,3-Dioxolan-2-yl)-hexan-2-one itself is primarily a synthetic intermediate, the broader class of 1,3-dioxolane derivatives has demonstrated significant and diverse biological activities. This provides a strong rationale for exploring analogues of the core scaffold.

The Dioxolane Ring as a Pharmacophore: Known Biological Activities

Numerous studies have highlighted the therapeutic potential of molecules containing the 1,3-dioxolane ring.[2][3]

-

Antifungal and Antibacterial Activity: Many 1,3-dioxolane derivatives exhibit potent activity against various strains of fungi and bacteria, including C. albicans and S. aureus.[8] The specific substituents on the dioxolane ring and connected scaffolds heavily influence the spectrum and potency of this activity.[4][8]

-

Antiviral Activity: The dioxolane ring is a key component of several nucleoside reverse transcriptase inhibitors (NRTIs) used in anti-HIV therapy.[1]

-

Anticancer Activity: Certain dioxolane derivatives have shown cytotoxicity against various cancer cell lines.[3][10] For instance, novel 1,3-dioxolane derivatives have been investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a major obstacle in treatment.[10]

Putative Mechanisms of Action and Target Interactions

The biological effects of dioxolane derivatives are often attributed to the ability of the two ether oxygens to form hydrogen bonds with amino acid residues in the active site of target proteins.[2][3] This enhanced ligand-target interaction can lead to increased potency and selectivity. The overall shape, lipophilicity, and electronic properties of the entire molecule, dictated by its various substituents, will determine the specific biological target and mechanism of action.

Structure-Activity Relationship (SAR) Insights

From the literature on related compounds, we can infer potential SAR trends:

-

Lipophilicity: The length and nature of the alkyl or aryl substituents significantly impact activity, likely by influencing cell permeability and interaction with hydrophobic pockets in target proteins.

-